molecular formula C11H17F2NO3 B14795466 tert-butyl (2S)-4-(difluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

tert-butyl (2S)-4-(difluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B14795466
M. Wt: 249.25 g/mol
InChI Key: BEAWXFMOEGDRIU-UHFFFAOYSA-N
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Description

Tert-butyl (2S)-4-(difluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a tert-butyl group, a difluoromethylene group, and a hydroxymethyl group

Preparation Methods

The synthesis of tert-butyl (2S)-4-(difluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic synthesis. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl group, difluoromethylene group, and hydroxymethyl group through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.

Chemical Reactions Analysis

Tert-butyl (2S)-4-(difluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The difluoromethylene group can be reduced to a methylene group.

    Substitution: The tert-butyl group can be substituted with other alkyl or functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl (2S)-4-(difluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving pyrrolidine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-4-(difluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl (2S)-4-(difluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl (2S)-4-(methylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the difluoromethylene group.

    Tert-butyl (2S)-4-(difluoromethylene)-2-(methyl)pyrrolidine-1-carboxylate: Lacks the hydroxymethyl group.

    This compound hydrochloride: Contains an additional hydrochloride group.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H17F2NO3

Molecular Weight

249.25 g/mol

IUPAC Name

tert-butyl 4-(difluoromethylidene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H17F2NO3/c1-11(2,3)17-10(16)14-5-7(9(12)13)4-8(14)6-15/h8,15H,4-6H2,1-3H3

InChI Key

BEAWXFMOEGDRIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C(F)F)CC1CO

Origin of Product

United States

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